Cas no 861207-54-7 (Pyridine, 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]-)
![Pyridine, 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]- structure](https://ja.kuujia.com/scimg/cas/861207-54-7x500.png)
Pyridine, 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]- 化学的及び物理的性質
名前と識別子
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- Pyridine, 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]-
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- MDL: MFCD04124798
- インチ: 1S/C10H10ClN3/c1-8-12-4-5-14(8)7-9-2-3-10(11)13-6-9/h2-6H,7H2,1H3
- InChIKey: RHQJHHQYHBXODM-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC=C(CN2C(C)=NC=C2)C=C1
Pyridine, 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629000-20mg |
2-Chloro-5-((2-methyl-1H-imidazol-1-yl)methyl)pyridine |
861207-54-7 | 98% | 20mg |
¥1264.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629000-10mg |
2-Chloro-5-((2-methyl-1H-imidazol-1-yl)methyl)pyridine |
861207-54-7 | 98% | 10mg |
¥739.00 | 2024-07-28 | |
Key Organics Ltd | 1X-0823-1MG |
2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine |
861207-54-7 | >90% | 1mg |
£37.00 | 2025-03-04 | |
Ambeed | A899926-1g |
2-Chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine |
861207-54-7 | 90% | 1g |
$350.0 | 2024-08-02 | |
Key Organics Ltd | 1X-0823-5MG |
2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine |
861207-54-7 | >90% | 5mg |
£46.00 | 2025-03-04 | |
Key Organics Ltd | 1X-0823-10MG |
2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine |
861207-54-7 | >90% | 10mg |
£63.00 | 2025-03-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629000-2mg |
2-Chloro-5-((2-methyl-1H-imidazol-1-yl)methyl)pyridine |
861207-54-7 | 98% | 2mg |
¥619.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629000-1mg |
2-Chloro-5-((2-methyl-1H-imidazol-1-yl)methyl)pyridine |
861207-54-7 | 98% | 1mg |
¥535.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629000-50mg |
2-Chloro-5-((2-methyl-1H-imidazol-1-yl)methyl)pyridine |
861207-54-7 | 98% | 50mg |
¥1391.00 | 2024-07-28 | |
abcr | AB341193-100mg |
2-Chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine; . |
861207-54-7 | 100mg |
€283.50 | 2025-02-16 |
Pyridine, 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]- 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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5. Caper tea
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Pyridine, 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]-に関する追加情報
Introduction to Pyridine, 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]- (CAS No. 861207-54-7)
Pyridine, 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]- (CAS No. 861207-54-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as CMPD C39 or CMPD C39A, is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent applications of this compound in drug discovery and development.
The molecular structure of Pyridine, 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]- consists of a pyridine ring substituted with a chloro group at the 2-position and a methyl-substituted imidazole moiety at the 5-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a valuable candidate for various research applications.
In terms of chemical synthesis, several methods have been reported for the preparation of Pyridine, 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]-. One common approach involves the reaction of 2-chloro-5-bromomethylpyridine with 2-methylimidazole in the presence of a base such as potassium carbonate. This reaction typically proceeds via an SN2 mechanism, leading to the formation of the desired product with high yields and purity. Other synthetic routes include palladium-catalyzed cross-coupling reactions and multistep sequences involving protection and deprotection steps.
The biological activities of Pyridine, 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]- have been extensively studied in recent years. One of the most notable applications is its use as a potent inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound exhibits significant inhibitory activity against certain kinases, which are key targets in cancer therapy. The mechanism of action involves binding to the active site of the enzyme, thereby disrupting its catalytic function and leading to downstream effects on cell proliferation and survival.
Beyond its enzymatic inhibition properties, Pyridine, 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]- has also been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that it can modulate the expression of pro-inflammatory cytokines and chemokines, making it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects are attributed to its ability to interfere with signaling pathways involved in immune cell activation and cytokine production.
In addition to its therapeutic potential, Pyridine, 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]- has been used as a tool compound in chemical biology research. Its unique structure allows it to serve as a scaffold for the development of more potent and selective analogs through structure-based drug design approaches. By modifying the substituents on the pyridine and imidazole rings, researchers can fine-tune the pharmacological properties of the molecule to achieve optimal therapeutic effects while minimizing side effects.
The safety profile of Pyridine, 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]- has also been evaluated in preclinical studies. Toxicity assessments have shown that it exhibits low toxicity at therapeutic concentrations, making it a viable candidate for further clinical development. However, ongoing research is necessary to fully understand its pharmacokinetics and potential interactions with other drugs or biological systems.
In conclusion, Pyridine, 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]- (CAS No. 861207-54-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive target for drug discovery efforts aimed at addressing various diseases and conditions. As research continues to advance, it is likely that new applications and insights into the properties of this compound will emerge, further solidifying its importance in the field.
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